molecular formula C16H15N3O4S2 B2442101 N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide CAS No. 2097936-97-3

N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2442101
CAS No.: 2097936-97-3
M. Wt: 377.43
InChI Key: GWRHLSPWKJPHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-({[4-(Furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound of significant interest in chemical and biological research. It features a thiazole ring, a furan ring, and a sulfamoyl group, making it a valuable building block for the synthesis of more complex molecules and for studying structure-activity relationships . Its molecular formula is C₁₆H₁₅N₃O₄S₂ and it has a molecular weight of 377.4 g/mol . Scientific studies suggest this compound has notable potential in medicinal chemistry research. It has been investigated for its role as an enzyme inhibitor or receptor modulator, with preliminary studies indicating promising anticancer activity . Research data has shown it can exhibit significant percent growth inhibition against various cancer cell lines, including SNB-19 (86.61%) and OVCAR-8 (85.26%) . The compound's mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes, thereby inhibiting their activity and triggering a cascade of biochemical events that can lead to the suppression of cancer cell proliferation . This makes it a compelling candidate for further development in oncology research programs. Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

N-[5-[[4-(furan-3-yl)phenyl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-11(20)19-16-17-9-15(24-16)25(21,22)18-8-12-2-4-13(5-3-12)14-6-7-23-10-14/h2-7,9-10,18H,8H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRHLSPWKJPHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by the introduction of the sulfamoyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include furanones, amines, and substituted thiazole derivatives, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical modifications, enhancing its utility in organic synthesis.

Biology

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential to interact with biological targets, which could lead to the development of novel therapeutic agents .

Medicine

The compound has been explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. Preliminary studies suggest it may exhibit anticancer activity, particularly against certain cancer cell lines .

Table 1: Anticancer Activity Data

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific properties due to its unique electronic and steric characteristics .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The results indicated significant activity against strains such as MRSA, demonstrating lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics .

Case Study 2: Cytotoxic Effects

In a comparative analysis assessing the cytotoxic effects on various cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(phenylmethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
  • **N-[5-(furan-2-yl)phenylmethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

Uniqueness

N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring, a furan ring, and a sulfamoyl group. The molecular formula is C16H15N3O4S2C_{16}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of approximately 377.44 g/mol. The presence of the furan ring contributes unique electronic and steric properties that can influence the compound's reactivity and biological activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation of furan derivatives with thiazole precursors .
  • Introduction of the sulfamoyl group .
  • Use of catalysts and controlled conditions to optimize yield .

Industrial production may utilize automated reactors to enhance efficiency and sustainability.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study highlighted that modifications in the N-aryl amide group linked to the thiazole ring are crucial for enhancing antimicrobial potency while minimizing cytotoxicity in human cell lines .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Thiazole derivatives are known to act as enzyme inhibitors or receptor modulators, which can disrupt cancer cell proliferation pathways. For example, structural modifications have been shown to enhance the inhibition of tyrosine kinase receptors, which are often overexpressed in cancer cells .

Case Studies

  • Antimalarial Activity : A systematic study involving thiazole analogs demonstrated their effectiveness against Plasmodium falciparum, suggesting that compounds with specific substituents on the phenyl ring exhibit high antimalarial potency while maintaining low cytotoxicity .
  • Leishmanicidal Activity : Hybrid thiazole compounds were evaluated for their activity against Leishmania infantum, showing promising results in reducing parasite viability while exhibiting low toxicity towards mammalian cells. These findings suggest potential for developing new treatments for leishmaniasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds disrupt critical enzymatic pathways in pathogens or cancer cells.
  • Receptor Modulation : They may modulate receptor activity, affecting cell signaling pathways involved in proliferation and survival.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
N-[5-(phenylmethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamideSimilar structure without furanModerate antimicrobial activity
N-[5-(furan-2-yl)phenylmethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamideFuran at position 2Enhanced anticancer properties

This compound is unique due to its structural features that confer distinct biological activities compared to related compounds.

Q & A

Q. How can synergistic effects with existing therapeutics be systematically explored?

  • Methodological Answer : Apply combination index (CI) analysis:
  • Dose Matrix : Test fixed-ratio combinations (e.g., 1:1 to 1:4) in checkerboard assays .
  • Mechanistic Synergy : Pair with DNA-damaging agents (e.g., cisplatin) if the compound disrupts repair pathways .
  • In Vivo Validation : Use xenograft models to confirm efficacy reductions in tumor volume .

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